molecular formula C18H20N3+ B13361937 4-[(3-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium

4-[(3-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium

Cat. No.: B13361937
M. Wt: 278.4 g/mol
InChI Key: GQEOAQKYCOXCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of 1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium consists of a triazolium core with two 4-methylbenzyl groups attached to the 1 and 4 positions of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 4-methylbenzyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield triazole derivatives.

    Substitution: The triazolium salt can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted triazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.

    Substitution: Amines, thiols; conditionsaprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Triazole N-oxides

    Reduction: Reduced triazole derivatives

    Substitution: Substituted triazoles

Scientific Research Applications

1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with cellular components. In biological systems, the compound can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis. The triazolium core can also interact with DNA, causing strand breaks and inhibiting replication. These effects are mediated through the activation of signaling pathways such as the p53 pathway, which regulates cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazole: Lacks the ionic character of the triazolium salt but shares similar structural features.

    1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-3-ium: Similar structure but with a different position of the triazolium ion.

    1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-5-ium: Another positional isomer with distinct chemical properties.

Uniqueness

1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to its specific ionic structure, which imparts distinct reactivity and solubility characteristics. The presence of the triazolium ion enhances its ability to interact with biological targets and facilitates its use in various applications, including as a catalyst in organic synthesis and as a therapeutic agent in medicine.

Properties

Molecular Formula

C18H20N3+

Molecular Weight

278.4 g/mol

IUPAC Name

4-[(3-methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C18H20N3/c1-15-6-8-17(9-7-15)12-21-14-20(13-19-21)11-18-5-3-4-16(2)10-18/h3-10,13-14H,11-12H2,1-2H3/q+1

InChI Key

GQEOAQKYCOXCQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=[N+](C=N2)CC3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.